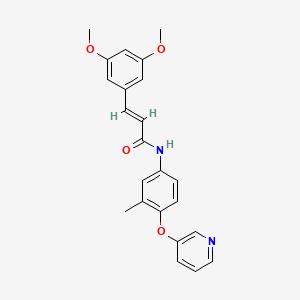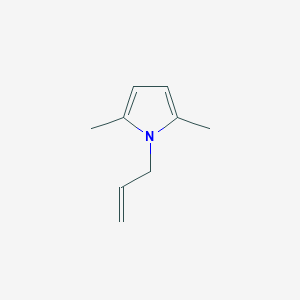
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile, also known as TPN-3, is a chemical compound that has been widely studied for its potential applications in scientific research. TPN-3 is a member of the family of propargyl-linked nitroaromatic compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. In
作用機序
The mechanism of action of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in the development of cancer and inflammation. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to possess antioxidant properties, which may contribute to its therapeutic potential. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which are important for cancer cell invasion and metastasis.
実験室実験の利点と制限
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and high yields. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile is also relatively non-toxic, making it a feasible option for in vitro and in vivo studies. However, (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and reduction reactions, which may affect its biological activity. Additionally, (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile. One area of interest is the development of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile analogs with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Another area of interest is the investigation of the potential synergistic effects of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile with other chemotherapeutic agents, which may enhance its anti-tumor activity. Additionally, further studies are needed to elucidate the mechanism of action of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile and its effects on various signaling pathways involved in cancer and inflammation.
合成法
The synthesis of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile involves the condensation of 4-methyl-5-phenyl-1,2,4-triazole-3-thione with 2-nitrobenzaldehyde in the presence of an alkylating agent such as ethyl bromoacetate. The resulting intermediate is then treated with sodium ethoxide to form the final product. The synthesis of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been optimized to yield high purity and high yields, making it a feasible option for large-scale production.
科学的研究の応用
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-22-17(13-7-3-2-4-8-13)20-21-18(22)15(12-19)11-14-9-5-6-10-16(14)23(24)25/h2-11H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBEIFQXYWOJI-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(=CC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)


![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)


![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
